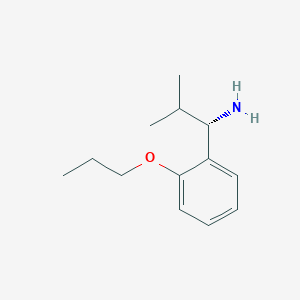

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine

Descripción

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine derivative characterized by a 2-propoxyphenyl substituent attached to a propan-1-amine backbone with an (S)-configured methyl group at the second carbon. This compound’s structure combines a lipophilic propoxy group (O-C3H7) with an aromatic ring, which influences its physicochemical properties and biological activity.

Propiedades

Fórmula molecular |

C13H21NO |

|---|---|

Peso molecular |

207.31 g/mol |

Nombre IUPAC |

(1S)-2-methyl-1-(2-propoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-4-9-15-12-8-6-5-7-11(12)13(14)10(2)3/h5-8,10,13H,4,9,14H2,1-3H3/t13-/m0/s1 |

Clave InChI |

KLAABHRCOSGLFS-ZDUSSCGKSA-N |

SMILES isomérico |

CCCOC1=CC=CC=C1[C@H](C(C)C)N |

SMILES canónico |

CCCOC1=CC=CC=C1C(C(C)C)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The synthesis typically starts with the preparation of the propoxyphenyl intermediate, which is then subjected to amination reactions to introduce the amine group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes .

Industrial Production Methods

In an industrial setting, the production of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing waste. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride for halogenation reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme studies.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The biological and chemical behavior of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be contextualized by comparing it to compounds with analogous backbones but varying substituents:

Key Observations :

Physicochemical Properties

- Lipophilicity (LogP) : The propoxy group increases LogP compared to methoxy or pyridinyl analogs, enhancing membrane permeability .

- Molecular Weight : At ~207 g/mol (estimated), it is lighter than phosphanyl-containing analogs in (e.g., ~450–500 g/mol), which are designed for catalytic applications rather than bioactivity .

- Solubility: Lower aqueous solubility than polar derivatives (e.g., pyridinyl or hydroxy-substituted compounds) due to the non-polar propoxy chain.

Actividad Biológica

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine, a chiral compound, exhibits notable biological activity primarily through its interactions with neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 207.31 g/mol. Its structure includes a propoxy group attached to a phenyl ring and a propan-1-amine backbone, contributing to its unique biological activity due to the presence of a chiral center.

Research indicates that (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine interacts with various receptors involved in neurotransmission. The compound may influence neurotransmitter systems by:

- Binding to Receptors : It is believed to bind to specific receptors, modulating their activity and affecting mood and behavior, similar to other amines known for their psychoactive properties.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, potentially reducing oxidative stress in neuronal cells .

Neurotransmitter Interaction

Studies have demonstrated that compounds structurally related to (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can affect neurotransmitter release and receptor activation. For instance, similar compounds have shown significant effects on serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function .

Case Studies

- Mood Disorders : A study evaluated the effects of analogs on depressive behaviors in animal models. Results indicated that compounds with similar structures could reduce depressive symptoms by enhancing serotonin levels in the brain .

- Neuroprotective Effects : Research on related compounds showed neuroprotective properties against oxidative stress-induced damage in neuronal cell lines. These findings suggest that (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine may also offer protective benefits against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-1-amine | Methoxy group instead of propoxy | Different electronic properties due to methoxy substitution |

| 1-(4-Ethoxyphenyl)propan-1-amine | Ethoxy group instead of propoxy | Variations in hydrophobicity affecting receptor binding |

| 2-Methyl-1-(2-propoxyphenyl)propan-1-amine | Methyl substitution on the propan backbone | Altered sterics impacting biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.